Neurotensin (1-8) is a biologically active octapeptide and a major metabolite of the tridecapeptide neurotensin (1-13). [, , , , , ] Neurotensin is primarily localized and released by endocrine cells of the small intestine but is also found in the central nervous system where it functions as a neurotransmitter or neuromodulator. [, , , , , ]
Neurotensin (1-8) is generated from the enzymatic cleavage of neurotensin (1-13) by various peptidases, including endopeptidase 24.15. [, , , , , ] While neurotensin (1-8) exhibits reduced biological activity compared to the full-length peptide, it is more stable and may have distinct physiological roles. [, ]
References:[1] Increase in neurotensin-like immunoreactivity in rat plasma after administration of calcium, bombesin and fat and its inhibition by somatostatin. - https://www.semanticscholar.org/paper/65b14dfaa54ea44f946b0fd67ed3bacb4840ce43[2] Peptidases involved in the degradation of neurotensin by human brain synaptic membranes - https://www.semanticscholar.org/paper/68be5d667861d4680ecd0916c874506dd12e08d0 [] Neurotensin and neuromedin N undergo distinct catabolic processes in murine astrocytes and primary cultured neurons. - https://www.semanticscholar.org/paper/66a5a10c99ff7582389aa859dd00dd0a575a6a3a [] Neurotensin-mediated inhibition of cyclic AMP formation in neuroblastoma N1E115 cells: involvement of the inhibitory GTP-binding component of adenylate cyclase. - https://www.semanticscholar.org/paper/74d9ebb95f65a778cc7ee225e3f5fa5d9c18b356 [] Role of endopeptidase 3.4.24.16 in the catabolism of neurotensin, in vivo, in the vascularly perfused dog ileum - https://www.semanticscholar.org/paper/b0d6d6d90ce4a3add7fdfb1619e78a48ccadf59a[6] Peptidases in dog-ileum circular and longitudinal smooth-muscle plasma membranes. Their relative contribution to the metabolism of neurotensin. - https://www.semanticscholar.org/paper/e9549d087e19f66d1595bc72b5cc964963de5e57
Neurotensin (1-8) is a peptide fragment derived from the neurotensin hormone, which plays a significant role in various physiological processes, including modulation of pain, regulation of body temperature, and influence on the endocrine system. This peptide is known for its interaction with neurotensin receptors, particularly neurotensin receptor 1, and has been the subject of extensive research due to its potential therapeutic applications.
Neurotensin is primarily synthesized in the central nervous system and the gastrointestinal tract. It is produced from a larger precursor protein known as pro-neurotensin. The neurotensin (1-8) fragment consists of the first eight amino acids of the neurotensin peptide, which are critical for its biological activity.
Neurotensin (1-8) falls under the category of bioactive peptides and is classified as a neuropeptide. It is involved in neurotransmission and acts as a neuromodulator.
The synthesis of neurotensin (1-8) can be achieved through solid-phase peptide synthesis or solution-phase synthesis. Solid-phase synthesis allows for the stepwise assembly of amino acids on a solid support, facilitating the purification of the final product.
In solid-phase synthesis, protected amino acids are sequentially added to a growing peptide chain. The N-terminal amine group is typically protected using a suitable protecting group (such as Fmoc or Boc). After each coupling reaction, the protecting group is removed to expose the amine for subsequent reactions. The final product is cleaved from the solid support and purified using techniques such as high-performance liquid chromatography.
The molecular structure of neurotensin (1-8) consists of eight amino acids: Tyr(1), Pro(2), Lys(3), Asp(4), Phe(5), Arg(6), Glu(7), and Asn(8). The specific sequence contributes to its receptor binding affinity and biological activity.
The molecular formula for neurotensin (1-8) is C₃₈H₅₃N₉O₉S, with a molecular weight of approximately 823.9 g/mol. The structure features several functional groups, including aromatic rings and charged side chains that facilitate interactions with receptors.
The primary chemical reactions involved in synthesizing neurotensin (1-8) include peptide bond formation through amide coupling reactions between activated carboxylic acids and amines. These reactions can be catalyzed by coupling agents such as carbodiimides.
During synthesis, side reactions such as racemization or deprotection can occur. Therefore, careful control of reaction conditions (e.g., temperature, pH) is essential to ensure high yields and purity of the final product. Analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy are commonly employed to confirm the identity and purity of synthesized peptides.
Neurotensin (1-8) exerts its effects by binding to neurotensin receptors, particularly neurotensin receptor 1. This binding induces conformational changes in the receptor that activate intracellular signaling pathways, including phospholipase C activation leading to increased intracellular calcium levels.
Studies utilizing techniques such as hydrogen-deuterium exchange mass spectrometry have shown that ligand binding leads to conformational heterogeneity in the receptor, suggesting an induced-fit mechanism where receptor conformation adapts upon ligand binding .
Neurotensin (1-8) is typically found as a white powder when synthesized in its pure form. It is soluble in water and exhibits stability under certain pH conditions but may degrade when exposed to extreme pH or temperature conditions.
The peptide displays characteristics typical of many bioactive peptides, including susceptibility to enzymatic degradation by peptidases. Its stability can be enhanced through modifications such as cyclization or incorporation of non-natural amino acids .
Neurotensin (1-8) has garnered interest in pharmacological research due to its role in modulating pain perception, appetite regulation, and potential implications in psychiatric disorders. It has been studied for its effects on dopamine release and its potential use as an antipsychotic agent . Additionally, research into neurotensin analogues aims to develop more stable compounds with enhanced receptor selectivity and therapeutic efficacy .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3